Imidapril

描述

依米april是一种被归类为血管紧张素转换酶(ACE)抑制剂的药物化合物。它主要用作抗高血压药物,用于治疗高血压和慢性心力衰竭。 依米april于1982年获得专利,并于1993年获准用于医疗用途 。它以各种品牌名称销售,包括Tanatril。

作用机制

依米april通过抑制血管紧张素转换酶发挥作用,从而阻止血管紧张素I转化为血管紧张素II。 这导致血管收缩作用降低和醛固酮分泌减少,从而降低血压和减少外周阻力 。 活性代谢物依米april是产生这些药理作用的原因 .

6. 与相似化合物的比较

依米april与其他ACE抑制剂如依那普利、卡托普利和赖诺普利进行比较。 虽然所有这些化合物都抑制血管紧张素转换酶,但依米april因其干咳等不良反应发生率较低而独一无二 。 此外,依米april是一种二羧基化合物,而卡托普利是一种巯基化合物,福辛普利是一种膦酰基化合物 .

相似化合物:

- 依那普利

- 卡托普利

- 赖诺普利

- 福辛普利

依米april独特的特性和较低的不良反应特征使其成为治疗高血压和相关疾病的宝贵选择。

生化分析

Biochemical Properties

Imidapril, through its active metabolite imidaprilat, acts as an ACE inhibitor . It suppresses the conversion of angiotensin I to angiotensin II, thereby reducing total peripheral resistance and systemic blood pressure . This interaction with the angiotensin-converting enzyme is crucial for its function.

Cellular Effects

This compound influences cell function by reducing total peripheral resistance and systemic blood pressure . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The active metabolite of this compound, imidaprilat, inhibits the conversion of angiotensin I to angiotensin II . This results in peripheral vasodilation, reduced systemic blood pressure, renoprotective effects in patients with type 1 diabetes, and decreased renal sodium and water retention .

Temporal Effects in Laboratory Settings

After multidose oral administration in patients with hypertension, steady-state maximum plasma concentrations of this compound and imidaprilat are achieved in a median time of 2 and 5 hours . The terminal elimination half-life of imidaprilat is approximately 24 hours .

Metabolic Pathways

This compound is involved in the renin-angiotensin system. It interacts with the angiotensin-converting enzyme to inhibit the conversion of angiotensin I to angiotensin II .

准备方法

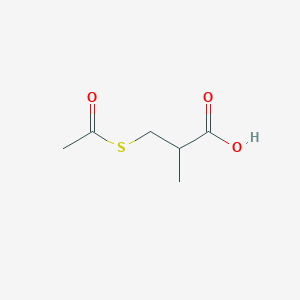

合成路线和反应条件: 依米april盐酸盐的合成涉及4(S)-1-甲基-2-氧代咪唑烷-4-羧酸酯与(S)-乙基-2-[(S)-4-甲基-2,5-二氧代恶唑烷-3-基]-4-苯基丁酸酯的反应,然后用乙醇盐酸水解 。 另一种方法包括将依米april盐酸盐与聚乙二醇和乳糖混合,然后加入硬脂酸镁,最后将混合物压制成片剂 .

工业生产方法: 依米april盐酸盐的工业生产通常采用直接压片技术,利用聚乙二醇作为粘合剂,乳糖作为填充剂,硬脂酸镁作为润滑剂。 这种方法确保生产出具有稳定质量和快速释放特性的片剂 .

化学反应分析

反应类型: 依米april经历各种化学反应,包括水解、氧化和还原。 在水解条件下,依米april盐酸盐遵循一级降解动力学 .

常用试剂和条件:

水解: 使用盐酸或氢氧化钠的酸催化或碱催化水解。

氧化: 过氧化氢等氧化剂。

还原: 硼氢化钠等还原剂。

主要生成物: 依米april水解产生的主要产物是其活性代谢物依米april .

科学研究应用

依米april在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域:

化学: 用作研究ACE抑制剂及其相互作用的模型化合物。

生物学: 研究其对各种生物途径的影响,包括肾素-血管紧张素-醛固酮系统。

医学: 主要用于治疗原发性高血压、慢性心力衰竭和1型糖尿病肾病.

工业: 用于药物制剂的开发和生物等效性研究.

相似化合物的比较

- Enalapril

- Captopril

- Lisinopril

- Fosinopril

Imidapril’s unique properties and lower side effect profile make it a valuable option in the treatment of hypertension and related conditions.

属性

IUPAC Name |

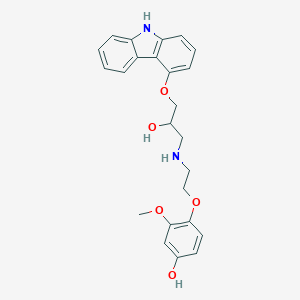

(4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O6/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26)/t13-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZWOWYOHUKJIG-BPUTZDHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048242 | |

| Record name | Imidapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89371-37-9 | |

| Record name | Imidapril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89371-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidapril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089371379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidapril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imidapril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIDAPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW7H1TJS22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imidapril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041907 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Imidapril?

A1: this compound is a prodrug that is rapidly metabolized in the liver to its active metabolite, Imidaprilat. Imidaprilat acts as a potent and long-acting inhibitor of ACE. []

Q2: How does ACE inhibition impact the renin-angiotensin system (RAS)?

A2: ACE inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention, ultimately lowering blood pressure. []

Q3: Does this compound exhibit any ACE-independent effects?

A3: Yes, research suggests that this compound may exert some of its beneficial effects through ACE-independent mechanisms, such as inhibiting matrix metalloproteinase-9 (MMP-9) activity, which plays a role in vascular remodeling and aneurysm formation. [, ]

Q4: What is the role of bradykinin in the effects of this compound?

A4: this compound, by inhibiting ACE, also prevents the degradation of bradykinin, a vasodilator that promotes nitric oxide (NO) release. This contributes to the compound's antihypertensive and potentially angiogenic effects. [, ]

Q5: What is the molecular formula and weight of this compound hydrochloride?

A5: The molecular formula of this compound hydrochloride is C20H27N3O6 · HCl, and its molecular weight is 441.9 g/mol. []

Q6: Are there any specific considerations regarding the stability and compatibility of this compound in various formulations?

A6: While specific data on material compatibility is limited in the provided research, this compound's formulation as hydrochloride salt suggests improved water solubility. Further research on stability in different formulations and storage conditions is necessary.

Q7: How is this compound absorbed and metabolized in the body?

A7: this compound is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver, primarily by carboxylesterases, to form the active metabolite Imidaprilat. [, ]

Q8: What are the elimination half-lives of this compound and Imidaprilat?

A8: The elimination half-life of this compound is relatively short, ranging from 1.1 to 2.5 hours. In contrast, Imidaprilat has a longer half-life of 10 to 19 hours, contributing to its sustained therapeutic effect. []

Q9: How are this compound and its metabolites excreted?

A9: this compound and its metabolites are primarily excreted in the urine. The dialyzability of Imidaprilat is lower compared to other ACE inhibitors like Enalaprilat, suggesting it may be a suitable treatment option for patients undergoing hemodialysis. [, ]

Q10: Is there a correlation between plasma Imidaprilat concentration and its pharmacological effects?

A10: Yes, studies in spontaneously hypertensive rats (SHRs) have shown a good correlation between plasma Imidaprilat concentration, plasma ACE activity, and blood pressure reduction, indicating that plasma concentration can be a useful marker of its pharmacological effects. []

Q11: What are the main animal models used to study the effects of this compound?

A11: Spontaneously hypertensive rats (SHRs) are commonly used to investigate the antihypertensive and organ-protective effects of this compound. Other models include diabetic db/db mice for studying diabetic nephropathy, and surgically induced CA models in rats for cerebral aneurysm research. [, , , ]

Q12: What are the key findings from in vivo studies on this compound's effects on cardiac function?

A12: this compound has shown beneficial effects on cardiac function in various animal models. In cardiomyopathic hamsters, chronic this compound treatment prolonged lifespan and improved cardiac function. [] In rats with myocardial infarction, this compound improved cardiac performance, attenuated cardiac remodeling, and reduced heart and lung morphological changes. []

Q13: How does this compound affect renal function in diabetic models?

A13: In diabetic db/db mice, this compound treatment improved glomerular filtration rate, reduced albuminuria, and normalized hypoalbuminemia. These renoprotective effects are attributed to this compound's ability to suppress renal hyperfiltration and prevent the loss of renal heparan sulfate, an important component of the glomerular basement membrane. []

Q14: What is the evidence for this compound's effects on angiogenesis?

A14: While ACE inhibitors like this compound are known to suppress the proangiogenic Ang II pathway, they can also stimulate angiogenesis in the setting of tissue ischemia. Studies in AT1aKO mice, which lack the Ang II type 1 receptor, showed that this compound enhanced angiogenesis through mechanisms involving the bradykinin-NO pathway and potentially the Ang II type 2 receptor. []

Q15: What are the common adverse effects associated with ACE inhibitors, including this compound?

A15: While this Q&A focuses on the scientific aspects and not side effects, it's important to acknowledge that ACE inhibitors, including this compound, can cause adverse effects such as dry cough, hypotension, and, less commonly, angioedema and hyperkalemia. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

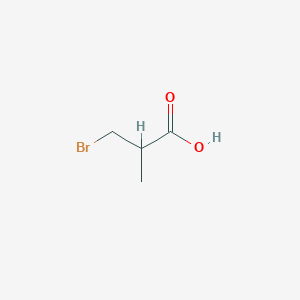

![1-[(2S)-3-BroMo-2-Methyl-1-oxopropyl]-L-proline](/img/structure/B193045.png)

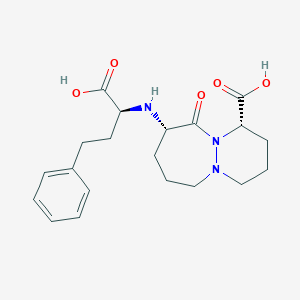

![1-[2-(2,6-Dichloroanilino)-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B193066.png)